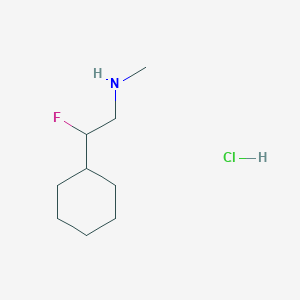
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine
描述
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine (4-Me-MPP) is a synthetic piperidine derivative that has been widely studied in the scientific research field. It is a cyclic amine compound with a molecular weight of 147.22 g/mol, and it can be used in a variety of applications, including drug design, chemical synthesis, and laboratory experiments. 4-Me-MPP has been used to study its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine has been used in a variety of scientific research applications, including drug design and chemical synthesis. This compound has been used as a substrate in the synthesis of various compounds, including benzodiazepines and opioids. It has also been used as a building block in the synthesis of various drugs, such as the anti-anxiety drug alprazolam and the opioid drug oxycodone. Furthermore, this compound has been used in the design of various drug molecules, such as the anti-inflammatory drug celecoxib and the anti-cancer drug lapatinib.
作用机制
The mechanism of action of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine is not fully understood. However, it is believed to act as a competitive antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. By binding to the GABA receptor, this compound can block the action of GABA, resulting in increased neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the GABA receptor, resulting in increased neuronal excitability. Furthermore, it has been shown to act as a weak agonist of the serotonin receptor, resulting in increased levels of serotonin in the brain. Additionally, it has been shown to act as an agonist of the dopamine receptor, resulting in increased levels of dopamine in the brain. Finally, it has been shown to act as an antagonist of the histamine receptor, resulting in decreased levels of histamine in the body.
实验室实验的优点和局限性
The use of 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize, as it can be synthesized through either the Fischer esterification reaction or the reductive amination reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without degrading. However, one of the main limitations of using this compound in laboratory experiments is that it is not a very potent compound, and thus it may not have the desired effects when used in experiments.
未来方向
There are a variety of potential future directions for 4-Methyl-1-(2-methyl-3-pyrrolidinyl)piperidine. One potential direction is to further explore its mechanism of action and its effects on the GABA receptor. Additionally, further research could be done on its effects on other neurotransmitters, such as serotonin, dopamine, and histamine. Furthermore, further research could be done on its potential use in drug design and chemical synthesis. Finally, further research could be done on its potential applications in laboratory experiments, such as its use as a substrate or building block in the synthesis of various compounds and drugs.
属性
IUPAC Name |
4-methyl-1-(2-methylpyrrolidin-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-9-4-7-13(8-5-9)11-3-6-12-10(11)2/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNHPKYESUXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



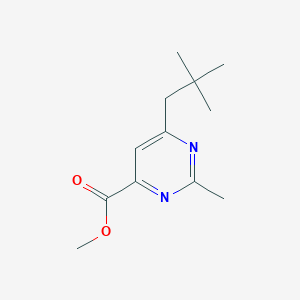
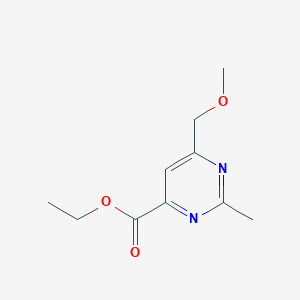

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484605.png)
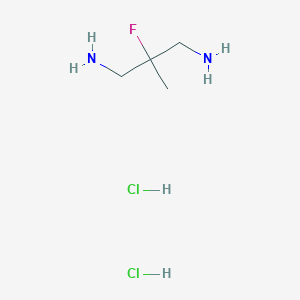





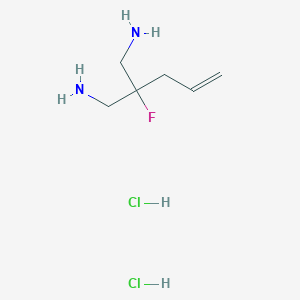
amine hydrochloride](/img/structure/B1484618.png)

